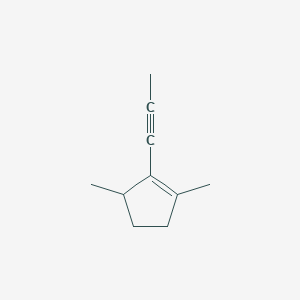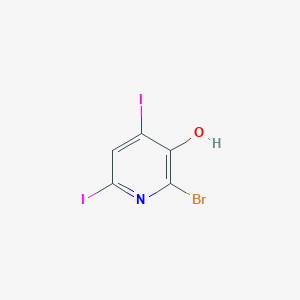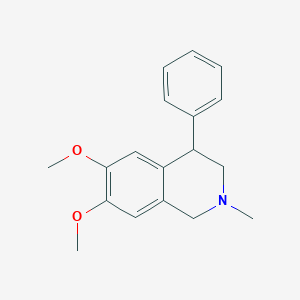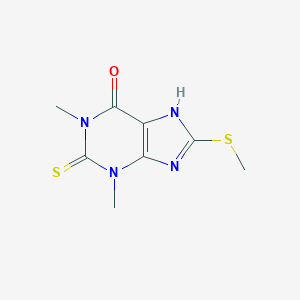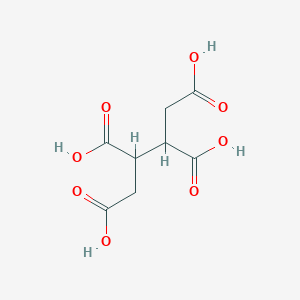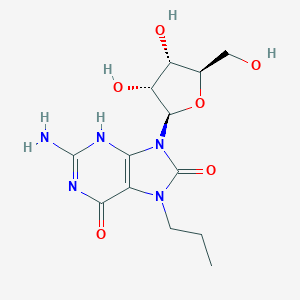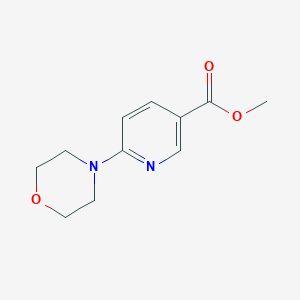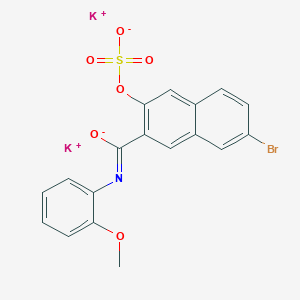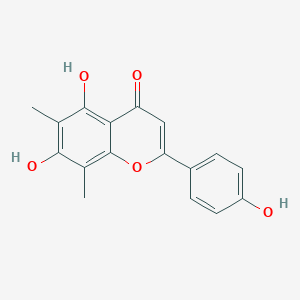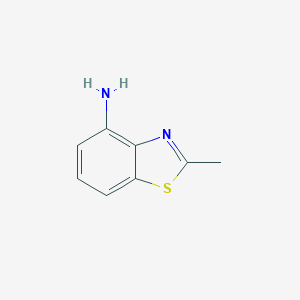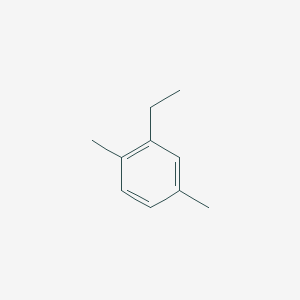
2-Ethyl-p-xylene
Descripción general
Descripción
2-Ethyl-p-xylene, commonly referred to as p-xylene, is a significant chemical used in the production of polyethylene terephthalate (PET), which finds applications in polyester fibers, films, and bottles. The interest in p-xylene has grown due to its potential to be produced from renewable biomass feedstocks, offering a sustainable alternative to petroleum-derived chemicals .
Synthesis Analysis
The synthesis of p-xylene from renewable sources has been extensively studied. A common pathway involves the Diels–Alder cycloaddition of 2,5-dimethylfuran (DMF) and ethylene, followed by dehydration of the cycloadduct intermediate. This reaction can be catalyzed by various zeolite catalysts, with phosphorus-containing zeolite Beta showing an unprecedented yield of 97% for p-xylene . Another study reports the synthesis of p-xylene using only ethylene as a feedstock, through the trimerization of ethylene to hexene, conversion to 2,4-hexadiene, and a subsequent Diels-Alder reaction with ethylene .
Molecular Structure Analysis
The molecular structure of p-xylene consists of a benzene ring with two methyl groups at the para positions. The synthesis process often involves intermediates such as oxa-norbornene derivatives, which are formed during the Diels–Alder cycloaddition and are later dehydrated to form p-xylene .
Chemical Reactions Analysis
The Diels–Alder reaction is a key step in the synthesis of p-xylene from DMF and ethylene. This reaction can be catalyzed by both Lewis and Bronsted acids, with Bronsted acids being particularly effective at catalyzing the subsequent dehydration step. The presence of Bronsted acid sites in zeolites can also catalyze the dehydration of the Diels–Alder cycloadduct, which is a critical step in the production of p-xylene . Secondary reactions, such as the addition of DMF to the substrate following the Diels–Alder reaction, can lead to byproducts, but these can be minimized by using an inert solvent or a weak Bronsted acid site .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-xylene and its intermediates are influenced by the presence of methyl branches and the overall molecular structure. For instance, the melting point and heat of fusion of copolymers decrease as the branch content increases, which is relevant for understanding the thermal behavior of materials derived from p-xylene . The synthesis of p-xylene from ethylene also demonstrates the importance of molecular structure, as the selective formation of the para isomer without contamination by ortho and meta isomers is a significant advantage for industrial applications .
Aplicaciones Científicas De Investigación
Renewable Production of p-Xylene : p-Xylene, a major chemical used in the production of polyethylene terephthalate (PET), is traditionally derived from petroleum sources. However, recent research has focused on renewable production methods. Cho et al. (2017) reported an efficient method using phosphorus-containing zeolite Beta catalysts to convert biomass feedstocks into p-xylene with a yield of 97%, highlighting a potential route for renewable p-xylene production from biomass (Cho et al., 2017).
Cycloaddition of Biomass-Derived Furans : Williams et al. (2012) investigated a renewable route to p-xylene using zeolite catalysts to facilitate the cycloaddition of ethylene and 2,5-dimethylfuran, a biomass-derived compound. This method achieved 75% selectivity for p-xylene, offering a sustainable alternative to traditional production methods (Williams et al., 2012).
Diels-Alder Reaction Network Analysis : Do et al. (2013) conducted an in-depth analysis of the reaction network in the production of p-xylene from 2,5-dimethylfuran and ethylene using HY zeolite as a catalyst. Their research helps in understanding the complexities of this reaction and paves the way for improved catalyst design and process optimization (Do et al., 2013).
Synthesis from Ethylene : Lyons et al. (2012) reported a novel synthesis of p-xylene using ethylene as the sole feedstock. This process involves the conversion of hexene to 2,4-hexadiene and a subsequent Diels-Alder reaction with ethylene, providing a new route to produce p-xylene from renewable sources (Lyons et al., 2012).
Biomass-Derived Renewable Aromatics : Maneffa et al. (2016) reviewed the state-of-the-art in the production of p-xylene from biomass. They discussed various catalytic routes and the prospects for commercialization of biomass-derived p-xylene, a crucial step toward sustainable production of this important chemical (Maneffa et al., 2016).
Safety And Hazards
2-Ethyl-p-xylene is harmful if swallowed and causes serious eye damage . It is also a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
2-ethyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIUBBVSOWPLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061951 | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethyl-p-xylene | |
CAS RN |
1758-88-9 | |
| Record name | 1,4-Dimethyl-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




